molecular formula C20H20N4O4 B2517687 3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-65-5

3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2517687
CAS No.: 2034229-65-5
M. Wt: 380.404
InChI Key: JCAOJGJUCJNVTN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine . It also has a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. A similar compound, 5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, has a triclinic crystal structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reagents. For instance, the piperidine ring could undergo reactions with electrophiles, and the benzo[b][1,4]dioxine ring could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazine ring could contribute to its aromaticity, and the piperidine ring could contribute to its basicity .

Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in the synthesis of various derivatives with potential pharmacological activities. Elewa et al. (2021) demonstrated the synthesis of Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates derived from a similar compound, 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile. These compounds were evaluated for their antibacterial and antitumor activities, showing the versatility of such chemical structures in drug synthesis (Elewa et al., 2021).

Anticancer Activity

  • Compounds derived from related chemical structures have shown potential in anticancer research. Hammam et al. (2005) synthesized Fluoro Substituted Benzo[b]pyran derivatives that exhibited anti-lung cancer activity. These compounds show activity against various human cancer cell lines, indicating the relevance of similar structures in cancer research (Hammam et al., 2005).

Heterocyclic System Studies

  • Ghosh et al. (1979) explored reactions of 4-oxo-4H-[1]benzopyran-3-carbonitriles, closely related to the compound , with hydrazine, phenylhydrazine, and other compounds. This study contributes to understanding the chemical behavior and potential applications of such heterocyclic systems in various fields (Ghosh et al., 1979).

Potassium Channel Activators

  • In the context of medicinal chemistry, similar compounds have been used to synthesize potassium channel activators. Gericke et al. (1991) synthesized 3-Methyl-2H-1-benzopyran potassium channel activators, highlighting the utility of these compounds in developing new therapeutics (Gericke et al., 1991).

Future Directions

As this compound is novel, future research could focus on synthesizing it and studying its properties and potential applications. For example, it could be interesting to investigate whether it has any biological activity, given that similar compounds have been studied as enzyme inhibitors .

Properties

IUPAC Name

3-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-18(28-17-7-3-2-6-16(17)26-13)20(25)24-10-4-5-14(12-24)27-19-15(11-21)22-8-9-23-19/h2-3,6-9,13-14,18H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAOJGJUCJNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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